6-Chloro-1-methylindazole-3-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

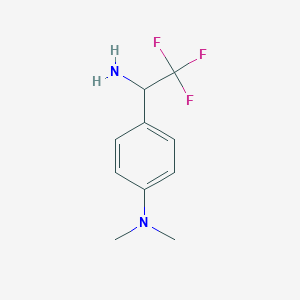

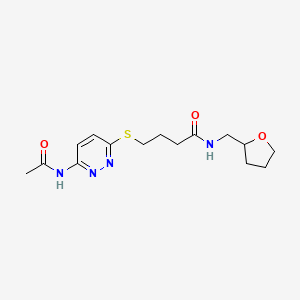

“6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is a chemical compound with the linear formula C14H18BClN2O2 . It is a highly valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is represented by the InChI code 1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3 .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Physical And Chemical Properties Analysis

The molecular weight of “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is 292.57 . It is stored in a freezer to maintain its stability .

Scientific Research Applications

Synthesis Enhancements

6-Chloro-1-methylindazole-3-boronic acid pinacol ester is used in improved synthesis methods. For instance, it is employed in the improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester through isolation of lithium hydroxy ate complex, enhancing the Suzuki couplings (Mullens, 2009).

Scaffold for Compound Construction

It serves as a valuable scaffold for constructing specific compounds or compound libraries. For instance, its derivative, 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester, is utilized in constructing benzofuran cores (Williams et al., 2013).

Versatile Building Block

This chemical is a versatile building block in various synthesis processes. The utility of 2-aminopyridine-5-boronic acid pinacol ester, a related compound, in the synthesis of diverse compound libraries is a notable example (Dimauro & Kennedy, 2007).

Photoinduced Borylation

In the realm of synthetic organic chemistry and catalysis, this compound contributes to the development of metal- and additive-free photoinduced borylation methods. These methods convert haloarenes directly to boronic acids and esters, which is a significant advancement (Mfuh et al., 2017).

Spectroscopic Studies

Spectroscopic studies have been conducted on related compounds, like 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester, which involve investigations using FT-IR, Raman, UV–vis, and NMR spectra. These studies offer valuable insights into the properties and applications of such compounds (Şaş et al., 2016).

Analytical Methodologies

The compound has prompted the development of fast liquid chromatography methods for analyzing pharmaceutical-related boronic acid and boronic pinacol ester functionalized compounds. These methods address challenges like on-column hydrolysis (Duran et al., 2006).

Safety And Hazards

The safety information for “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” and similar compounds involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . This includes exploring more efficient and versatile methods for the protodeboronation of these compounds .

properties

IUPAC Name |

6-chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBSRLSNPJYTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)

![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)